1-Ethoxy-1,3,3-trimethoxypropane
Overview
Description
1-Ethoxy-1,3,3-trimethoxypropane is an organic compound with the molecular formula C8H18O4. It is a volatile liquid at room temperature, characterized by a smell similar to alcohols. This compound is not soluble in water but has good solubility in organic solvents .
Preparation Methods
1-Ethoxy-1,3,3-trimethoxypropane can be synthesized through alkylation reactions. Typically, the synthesis involves the use of appropriate raw materials and catalysts. One common method is the reaction of ethoxyethene with trimethyl orthoformate in the presence of an acid catalyst . Industrial production methods often involve similar processes but on a larger scale, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Ethoxy-1,3,3-trimethoxypropane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where one of the methoxy groups is replaced by another nucleophile. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-1,3,3-trimethoxypropane is used in various scientific research applications:
Chemistry: It serves as a reagent or solvent in organic synthesis.
Biology: It can be used as an intermediate in the synthesis of biologically active compounds.
Medicine: It is involved in the preparation of pharmaceutical intermediates.
Industry: It is used in the production of esters and other organic compounds
Mechanism of Action
The mechanism of action of 1-Ethoxy-1,3,3-trimethoxypropane involves its interaction with molecular targets through its functional groups. The ethoxy and methoxy groups can participate in various chemical reactions, facilitating the formation of new bonds and the transformation of the compound into different products. The pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
1-Ethoxy-1,3,3-trimethoxypropane can be compared with similar compounds such as:
1,1,3-Triethoxypropane: This compound has three ethoxy groups instead of one ethoxy and three methoxy groups.
1,1,3,3-Tetraethoxypropane: This compound has four ethoxy groups, making it more ethoxy-rich compared to this compound
Properties
IUPAC Name |
1-ethoxy-1,3,3-trimethoxypropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O4/c1-5-12-8(11-4)6-7(9-2)10-3/h7-8H,5-6H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHZXJUYUMMBNHP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(OC)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924336 | |
Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123-59-1 | |
Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=123-59-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123591 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Ethoxy-1,3,3-trimethoxypropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924336 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethoxy-1,3,3-trimethoxypropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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